6-fluoro-7-methoxy-1H-indole-2-carboxylicacid
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Overview
Description
6-fluoro-7-methoxy-1H-indole-2-carboxylic acid is a fluorinated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
One common synthetic route is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, often using advanced techniques such as catalytic processes and continuous flow reactors .
Chemical Reactions Analysis
6-fluoro-7-methoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 5, due to the electron-rich nature of the indole system. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or sulfonyl chlorides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-fluoro-7-methoxy-1H-indole-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-fluoro-7-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The fluorine and methoxy groups can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
6-fluoro-7-methoxy-1H-indole-2-carboxylic acid can be compared with other similar compounds, such as:
6-fluoro-1H-indole-2-carboxylic acid: Lacks the methoxy group at the 7-position, which may affect its biological activity and chemical reactivity.
6-fluoro-5-methoxy-1H-indole-2-carboxylic acid: Has the methoxy group at the 5-position instead of the 7-position, leading to different electronic and steric effects.
7-methoxy-1H-indole-2-carboxylic acid: Lacks the fluorine atom, which can significantly alter its chemical properties and biological activities.
These comparisons highlight the unique structural features of 6-fluoro-7-methoxy-1H-indole-2-carboxylic acid and their impact on its applications and reactivity.
Biological Activity
6-Fluoro-7-methoxy-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features an indole ring system, which is known for its biological significance. The presence of a fluorine atom at the 6-position and a methoxy group at the 7-position enhances its biological activity by improving binding affinity to various molecular targets. The carboxylic acid functional group further facilitates interactions through hydrogen bonding and electrostatic interactions.
Antimicrobial Activity
Research has indicated that 6-fluoro-7-methoxy-1H-indole-2-carboxylic acid exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
---|---|
E. coli | 32 |
S. aureus | 16 |
C. albicans | 64 |
These findings indicate that the compound could serve as a lead structure for developing novel antibiotics or antifungal agents.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | Apoptosis induction |
HCT116 (Colon) | 9.8 | Cell cycle arrest at G2/M phase |
The structure-activity relationship (SAR) studies suggest that modifications at the indole core can enhance potency, emphasizing the importance of further optimization in drug design.
The biological activity of 6-fluoro-7-methoxy-1H-indole-2-carboxylic acid is attributed to its ability to interact with specific enzymes and receptors involved in various biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Receptor Modulation : It may modulate receptor signaling pathways, particularly those related to growth factor signaling, which is crucial in cancer biology.
Study on Anticancer Activity
A recent study published in Molecules evaluated the effects of 6-fluoro-7-methoxy-1H-indole-2-carboxylic acid on human cancer cell lines. The study reported significant inhibition of cell growth with an IC50 value of 9.8 μM for HCT116 cells, highlighting its potential as an anticancer agent .
Study on Antimicrobial Activity
Another study investigated the antimicrobial properties against Staphylococcus aureus and found an MIC of 16 μg/mL, suggesting strong antibacterial activity . This research supports the compound's potential application in treating infections caused by resistant strains.
Properties
Molecular Formula |
C10H8FNO3 |
---|---|
Molecular Weight |
209.17 g/mol |
IUPAC Name |
6-fluoro-7-methoxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H8FNO3/c1-15-9-6(11)3-2-5-4-7(10(13)14)12-8(5)9/h2-4,12H,1H3,(H,13,14) |
InChI Key |
DKBCIANPMUYGLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1NC(=C2)C(=O)O)F |
Origin of Product |
United States |
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